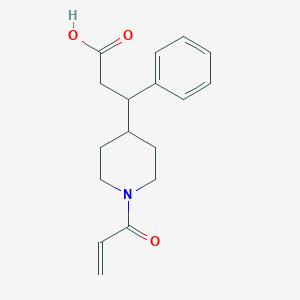

3-Phenyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

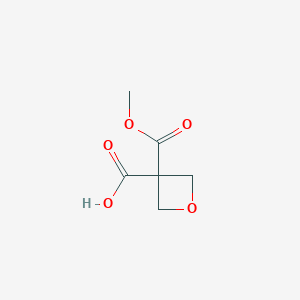

“3-Phenyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid” is a chemical compound with the CAS Number: 1248227-28-2 . It has a molecular weight of 211.26 . The IUPAC name for this compound is 3-(1-acryloyl-4-piperidinyl)propanoic acid .

Molecular Structure Analysis

The InChI code for “3-Phenyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid” is 1S/C11H17NO3/c1-2-10(13)12-7-5-9(6-8-12)3-4-11(14)15/h2,9H,1,3-8H2,(H,14,15) .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

3-Phenyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid has been utilized in the synthesis of various heterocyclic compounds. It serves as a starting material for creating furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. The behavior of these compounds toward different nucleophiles has also been reported, highlighting its versatility in synthetic organic chemistry (Soliman, Bakeer, & Attia, 2010).

Renewable Building Block for Polybenzoxazine

This compound is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. Its ability to introduce phenolic functionalities through reactions with various molecules, such as ethylene glycol and polyethylene glycol, is notable. The resulting benzoxazine end-capped molecules exhibit properties suitable for a wide range of applications, demonstrating its potential in materials science (Trejo-Machin et al., 2017).

Organic Sensitizer in Solar Cell Applications

In the field of renewable energy, particularly solar cell technology, this compound has been involved in the engineering of organic sensitizers. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency. This application underlines the potential of 3-Phenyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid in improving the efficiency of photovoltaic cells (Kim et al., 2006).

Synthesis of β-Lactams

This acid is also used as a ketene source in the synthesis of monocyclic-2-azetidinones. The presence of hindrance in ketene and imines successfully controls the diastereoselectivity of the reaction, demonstrating its utility in creating specific isomers for potential pharmaceutical applications (Behzadi et al., 2015).

Propriétés

IUPAC Name |

3-phenyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-2-16(19)18-10-8-14(9-11-18)15(12-17(20)21)13-6-4-3-5-7-13/h2-7,14-15H,1,8-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCNUMBZZWAXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C(CC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2777988.png)

![5-[(4-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2777990.png)

![7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2777993.png)

![2-(benzylthio)-9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2777994.png)

![[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol](/img/structure/B2777999.png)

![ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B2778005.png)

![(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2778009.png)